molecular formula C6H4ClN3O B2470665 7-Chloro-2,1,3-benzoxadiazol-4-amine CAS No. 80277-06-1

7-Chloro-2,1,3-benzoxadiazol-4-amine

Cat. No. B2470665
CAS RN: 80277-06-1
M. Wt: 169.57
InChI Key: YUOLFOGXRSCCNE-UHFFFAOYSA-N
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Description

7-Chloro-2,1,3-benzoxadiazol-4-amine, also known as 4-chloro-2,1,3-benzoxadiazol-7-amine, is a chemical compound with the molecular formula C6H4ClN3O . It has an average mass of 169.568 Da and a monoisotopic mass of 169.004288 Da .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2,1,3-benzoxadiazol-4-amine consists of a benzoxadiazole ring substituted with a chlorine atom and an amine group .


Physical And Chemical Properties Analysis

7-Chloro-2,1,3-benzoxadiazol-4-amine is soluble in water (523.9 mg/L at 25 ºC). It has a density of 1.6±0.1 g/cm3, a melting point of 102.38 ºC, a boiling point of 305.10 ºC (330.2±45.0 ºC at 760 mmHg), and a flash point of 153.5±28.7 ºC .

Scientific Research Applications

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . For instance, the necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Drug Discovery

Fluorescent probes are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . In addition, the composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Cell Imaging

Fluorescent probes are also used in cell imaging . The ability to control the excitation and emission of wavelengths, binding affinity to the molecular target, and chemical reactivity makes these probes ideal for this application .

Environmental Analysis

Fluorescent probes are used in environmental analysis . Their sensitivity, versatility, and quantitative capacity make them ideal for detecting and identifying various environmental factors .

Detection of p-Phenylenediamine

A hybrid of carbon dots with 4-chloro-7-nitro-2,1,3-benzoxadiazole has been used for the selective detection of p-phenylenediamine . This provides a novel sensing approach for fluorometric detection of p-phenylenediamine with CDs@NBD as a probe .

Biological Sample Analysis

The color change of the CDs@NBD hybrid solution with the variation in p-phenylenediamine concentration facilitates visual detection of p-phenylenediamine, which further demonstrates promising applications in environmental and biological sample analysis .

properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOLFOGXRSCCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,1,3-benzoxadiazol-4-amine

Synthesis routes and methods

Procedure details

A solution of 1.0 g (5.02 mmol) of 4-chloro-7-nitrobenzofurazan in 20 mL AcOH, 10 mL EtOAc and 2 mL H2O was heated at 50° C. and treated with iron powder (1.4 g, 251 mmol). The mixture was heated at 80° C. for 30 min and then allowed to cool to rt. The mixture was filtered through Celite eluting with EtOAc. The filtrate was washed with sat. aq. NaHCO3, dried over MgSO4, and concentrated under reduced pressure to give compound 258A (0.80 g, 94%) as a red solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Yield
94%

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